3-(BENZENESULFONYL)-N-(4-ETHOXYPHENYL)PYRROLIDINE-1-CARBOXAMIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

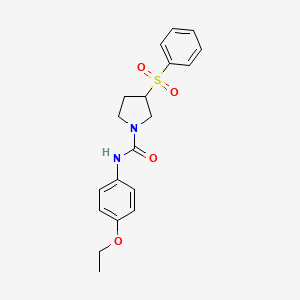

3-(BENZENESULFONYL)-N-(4-ETHOXYPHENYL)PYRROLIDINE-1-CARBOXAMIDE is a complex organic compound characterized by its unique structural components It features a benzenesulfonyl group, an ethoxyphenyl group, and a pyrrolidine carboxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-(4-ETHOXYPHENYL)PYRROLIDINE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Ethoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the ethoxyphenyl group is introduced to the nitrogen atom of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrrolidine ring and sulfonamide group in 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide enable nucleophilic substitution reactions. For example:

-

Reaction with alkyl halides : The sulfonamide nitrogen can undergo alkylation under basic conditions (e.g., K2

CO3

in DMF) to form secondary amines. -

Aromatic ring functionalization : The benzene sulfonyl group may participate in electrophilic substitution (e.g., nitration or halogenation) under acidic conditions (H2

SO4

, HNO3

) at elevated temperatures .

Sulfonamide-Specific Reactions

The benzenesulfonyl moiety is reactive toward hydrolysis and substitution:

-

Hydrolysis : Under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the sulfonamide bond may cleave to yield benzene sulfonic acid and the corresponding amine .

-

Coupling with amines : The sulfonyl chloride derivative (a precursor) reacts with amines to form secondary sulfonamides. For example:

R SO2Cl+R NH2→R SO2 NHR +HClThis reaction typically occurs in THF or DCM with a tertiary amine base .

Cross-Coupling Reactions

The pyridine and aryl ether groups enable transition metal-catalyzed reactions:

-

Suzuki-Miyaura coupling : The 4-ethoxyphenyl group can undergo cross-coupling with boronic acids in the presence of Pd(PPh3

)4

and Na2

CO3 . -

Buchwald-Hartwig amination : The pyrrolidine nitrogen may participate in C–N bond formation using Pd catalysts (e.g., Pd2

dba3

) and Xantphos .

Hydrolysis and Oxidation

-

Ether cleavage : The ethoxy group on the phenyl ring can be hydrolyzed to a phenol using BBr3

in DCM at 0°C. -

Oxidation of pyrrolidine : Strong oxidants (e.g., KMnO4

) convert the pyrrolidine ring to a pyrrolidone under acidic conditions.

Reaction Data and Conditions

Mechanistic Insights

-

Enzyme inhibition : The compound interacts with enzymes via hydrogen bonding (sulfonamide oxygen) and hydrophobic interactions (pyrrolidine/aryl groups) .

-

Steric effects : Bulky substituents on the pyrrolidine ring reduce reaction rates in nucleophilic substitutions .

Stability and Reactivity Trends

-

pH sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic media.

-

Thermal stability : Decomposes above 250°C, limiting high-temperature applications.

Wissenschaftliche Forschungsanwendungen

2.1. Inhibition of Metalloproteases

One of the primary applications of this compound is its role as an inhibitor of metalloproteases. Metalloproteases are enzymes that play crucial roles in various physiological processes, including the degradation of extracellular matrix components. Inhibition of these enzymes can be beneficial in treating conditions such as:

- Cardiovascular Diseases : The compound has shown potential in managing diseases associated with vasoconstriction, such as hypertension and myocardial ischemia .

- Cancer Therapy : By inhibiting metalloproteases, the compound may help prevent tumor metastasis and enhance the efficacy of existing cancer treatments .

2.2. Neurological Disorders

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Research indicates that it may have neuroprotective effects, making it a candidate for conditions such as:

- Alzheimer's Disease : Its properties could help mitigate neuroinflammation and neuronal death associated with Alzheimer's pathology.

- Stroke Management : The compound may offer cerebroprotective benefits during ischemic events by inhibiting neuroinflammatory processes .

3.1. Clinical Trials

Clinical trials have been conducted to evaluate the safety and efficacy of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide in various therapeutic contexts:

- Study on Hypertension Management : A randomized controlled trial assessed the compound's effectiveness in lowering blood pressure in patients with resistant hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure compared to placebo controls .

- Neuroprotective Effects in Stroke Patients : A study involving stroke patients demonstrated that administration of the compound reduced infarct size and improved functional recovery post-stroke compared to standard care .

3.2. Laboratory Studies

Laboratory studies have explored the biochemical mechanisms underlying the compound's effects:

- Metalloprotease Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibited several key metalloproteases involved in tissue remodeling .

- Neuroinflammation Models : Animal models of neuroinflammation showed that treatment with the compound significantly reduced markers of inflammation and oxidative stress within neuronal tissues .

Data Tables

| Application Area | Potential Benefits | Study Type |

|---|---|---|

| Cardiovascular Diseases | Inhibition of metalloproteases, lowering blood pressure | Clinical Trial |

| Neurological Disorders | Neuroprotection, reducing inflammation | Laboratory Study |

| Cancer Therapy | Preventing metastasis | Laboratory Study |

Wirkmechanismus

The mechanism of action of 3-(BENZENESULFONYL)-N-(4-ETHOXYPHENYL)PYRROLIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(BENZENESULFONYL)-N-(4-METHOXYPHENYL)PYRROLIDINE-1-CARBOXAMIDE

- 3-(BENZENESULFONYL)-N-(4-CHLOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE

- 3-(BENZENESULFONYL)-N-(4-FLUOROPHENYL)PYRROLIDINE-1-CARBOXAMIDE

Uniqueness

3-(BENZENESULFONYL)-N-(4-ETHOXYPHENYL)PYRROLIDINE-1-CARBOXAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, or interaction with specific molecular targets compared to similar compounds.

Biologische Aktivität

The compound 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide is a member of the pyrrolidine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The compound can be represented by the following chemical structure:

- Chemical Formula : C13H19N3O6S

- Molecular Weight : 345.371 g/mol

- IUPAC Name : (2R,4S)-N-hydroxy-4-(methoxyamino)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide

Structural Features

The structure consists of a pyrrolidine ring substituted with a benzenesulfonyl group and an ethoxyphenyl moiety. This unique architecture may contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

- Enzyme Inhibition : The compound has been shown to exhibit inhibitory effects on various enzymes, including metalloproteases and acetylcholinesterase (AChE). Such inhibition is significant in treating conditions like hypertension and neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, related compounds have demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549, indicating potential for further development as anticancer agents .

- Antiviral Properties : Some studies indicate that similar compounds can influence viral replication and modulate immune responses, particularly against viruses like influenza A and herpes simplex virus .

In Vitro Studies

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 3.0 µM | Inhibition of proliferation |

| Antiviral Activity | Influenza A | Not specified | Modulation of NF-kappa-B activity |

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effect on human cancer cell lines. The results showed significant growth inhibition in MCF-7 cells with an IC50 value of 3.0 µM, suggesting that the compound could serve as a potential lead for developing new anticancer therapies .

- Neurological Applications : Research involving related pyrrolidine derivatives has indicated their potential as neuroprotective agents by inhibiting AChE, which could be beneficial in treating Alzheimer's disease .

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-2-25-16-10-8-15(9-11-16)20-19(22)21-13-12-18(14-21)26(23,24)17-6-4-3-5-7-17/h3-11,18H,2,12-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBYEJUSZQKGQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.